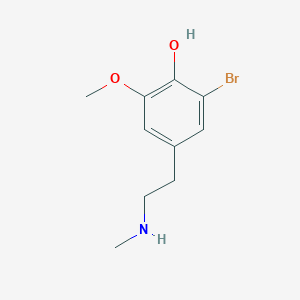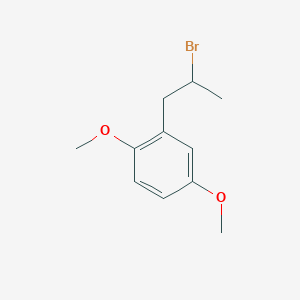
2-(4-Methylnaphthalen-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylnaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C₁₃H₁₂O It is a derivative of naphthalene, featuring a methyl group at the 4-position and an acetaldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylnaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylnaphthalene with acetyl chloride, followed by oxidation to yield the desired aldehyde. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation using industrial oxidizing agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylnaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylnaphthalen-1-yl)acetic acid.
Reduction: 2-(4-Methylnaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylnaphthalen-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(4-Methylnaphthalen-1-yl)acetaldehyde can be compared with other naphthalene derivatives such as:
2-(1-Naphthyl)acetaldehyde: Similar structure but with the acetaldehyde group at the 1-position of naphthalene.
4-Methylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-Naphthaldehyde: Contains an aldehyde group but lacks the methyl substitution, affecting its reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(4-methylnaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C13H12O/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13/h2-7,9H,8H2,1H3 |
InChI Key |
RIMHEDCYZLIDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














